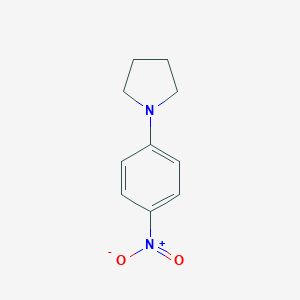

1-(4-Nitrophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525710. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSJUBRGIJRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326236 | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-22-1 | |

| Record name | 10220-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Nitrophenyl)pyrrolidine chemical and physical properties

An In-depth Technical Guide to 1-(4-Nitrophenyl)pyrrolidine: Chemical and Physical Properties

Introduction

This compound is an aromatic organic compound that incorporates a pyrrolidine ring substituted at the nitrogen atom with a 4-nitrophenyl group. This molecule serves as a valuable building block in organic synthesis and has been a subject of interest in materials science, particularly in the study of nonlinear optical properties. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference |

| CAS Number | 10220-22-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Melting Point | 167-169 °C | [1] |

| Boiling Point | 349.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 165.4 ± 23.2 °C | [1] |

| LogP | 2.87 | [1] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |

| Refractive Index | 1.596 | [1] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| Cell Parameters | a=10.3270 Å, b=9.9458 Å, c=18.6934 Å, Z=8 | [3] |

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride by the nucleophilic pyrrolidine.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Pyrrolidine[4]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Add pyrrolidine (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction studies can be grown using the slow evaporation solution growth technique.[3]

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture thereof) at a slightly elevated temperature.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solvent to evaporate slowly at a constant temperature in a dust-free environment.

-

Harvest the resulting single crystals once they have reached a suitable size.

Characterization and Analysis

A comprehensive characterization of this compound involves a combination of spectroscopic and analytical techniques to confirm its structure, purity, and physical properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups present in the molecule, such as the N-O stretching of the nitro group and C-N stretching of the pyrrolidine ring.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the compound.[3]

-

Single Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and providing detailed crystallographic information.[3]

-

Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and phase transitions of the compound.[3]

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

References

Unveiling the Solid-State Architecture of 1-(4-Nitrophenyl)pyrrolidine: A Crystallographic Guide

An in-depth exploration of the crystal structure, conformation, and experimental determination of 1-(4-Nitrophenyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the crystallographic structure of this compound, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail the key structural parameters, the experimental protocols for its characterization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystalline form of this compound has been characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in an orthorhombic system, which is defined by three unequal axes at right angles. The systematic absences in the diffraction pattern led to the determination of the space group as Pbca. This centrosymmetric space group imposes specific symmetry constraints on the arrangement of molecules within the crystal lattice. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.3270 (5) |

| b (Å) | 9.9458 (6) |

| c (Å) | 18.6934 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

Note: Detailed bond lengths, bond angles, and torsion angles for this compound are not publicly available in the cited literature.

Molecular Conformation

While specific torsion angles are not available, the conformation of the pyrrolidine ring is a critical aspect of the molecule's three-dimensional structure. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The nature and degree of this puckering are influenced by the electronic and steric effects of its substituents. In the case of this compound, the attachment of the nitrophenyl group to the nitrogen atom will significantly influence the local geometry and the overall packing of the molecules in the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involved a sequence of experimental procedures, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown using the slow evaporation solution growth technique.[1] This method involves dissolving the synthesized compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of high-quality single crystals.

X-ray Diffraction Analysis

The grown crystals were subjected to single-crystal X-ray diffraction analysis to determine their internal atomic arrangement.[1] A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, is recorded by a detector. The intensity and position of these reflections are used to determine the unit cell dimensions and the space group of the crystal. Further analysis of the diffraction data allows for the solution of the crystal structure, which involves determining the positions of all atoms within the asymmetric unit. The final step is the refinement of the structural model to achieve the best possible fit with the experimental data.

Experimental Workflow

The logical flow of the experimental process for the structural determination of this compound is illustrated in the following diagram.

References

A Technical Guide to 1-(4-Nitrophenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)pyrrolidine, a versatile chemical scaffold with significant implications for drug discovery and development. This document details its chemical and physical properties, outlines relevant synthetic protocols, and explores the biological activities of its derivatives, offering insights into its potential as a precursor for novel therapeutic agents.

Core Compound Identification

| Identifier | Value | Reference |

| CAS Number | 10220-22-1 | [1][2] |

| Molecular Formula | C10H12N2O2 | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [3] |

| InChI | InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | [3] |

| InChIKey | IXQSJUBRGIJRCV-UHFFFAOYSA-N | [3] |

Physicochemical and Crystallographic Data

This compound has been characterized as a crystalline solid. A detailed analysis of its single crystal structure reveals an orthorhombic space group Pbca.[4] The key crystallographic and physicochemical parameters are summarized below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pbca | [4] |

| Cell Parameters | a = 10.3270(5) Å, b = 9.9458(6) Å, c = 18.6934(12) Å | [4] |

| Z Value | 8 | [4] |

| Predicted XlogP | 2.9 | [3] |

Characterization of the compound has been further substantiated through various spectroscopic techniques including Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, UV-Visible and photoluminescence (PL) spectroscopy to analyze its absorbance and luminescence properties, and thermogravimetric/differential thermal analysis (TG/DTA) to study its thermal stability.[4]

Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride (A Pyrovalerone Analog)

This protocol describes the synthesis of a more complex derivative and is adapted from a study on monoamine uptake inhibitors.[5]

Procedure:

-

To an ice-cooled solution of dichloromethane (CH2Cl2, 50 mL), add a 50% w/w aqueous solution of hydrogen peroxide (H2O2, 7 mL, 0.12 mol).

-

Slowly add trifluoroacetic anhydride (23 mL, 0.14 mol) to the solution via syringe.

-

Allow the solution to warm to room temperature.

-

The precursor, an amino-pyrrolidine derivative, is then oxidized to yield the 1-(4-nitrophenyl) substituted compound.

-

The final product is isolated as the hydrochloride salt.

Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

This method details the synthesis of a sulfonamide derivative, showcasing the reactivity of the pyrrolidine nitrogen with a nitrophenyl-containing electrophile.[6]

Procedure:

-

Dissolve 4-hydroxyproline (5 mmol) and sodium carbonate (Na2CO3, 5 mmol) in water (15 mL) with continuous stirring.

-

Cool the solution to -5 °C.

-

Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four portions over a period of 1 hour.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

Acidify the mixture to a pH of 2 using 20% HCl to precipitate the product.

-

Filter, wash, and air-dry the resulting white product.

Biological Activity and Therapeutic Relevance

The pyrrolidine ring is a prominent scaffold in medicinal chemistry, and the introduction of a 4-nitrophenyl group can significantly influence the biological activity of the resulting molecule.[7][8][9] While this compound itself is likely a key intermediate, its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory Potential

A fluorinated derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been investigated for its effects on Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[10] FPP was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors in the inflammatory cascade. This suggests that derivatives of the this compound scaffold could be developed as novel anti-inflammatory agents.[10]

Central Nervous System Activity

Analogs of this compound have been synthesized and evaluated as inhibitors of monoamine transporters (DAT, SERT, NET).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. The study revealed that certain 2-aminopentanophenone derivatives containing the this compound moiety are potent and selective inhibitors of the dopamine and norepinephrine transporters, highlighting their potential in the development of treatments for conditions like cocaine abuse.[5]

The table below summarizes the in vitro activity of a representative analog, 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride (4l), from the study.[5]

| Transporter | Ki (nM) | IC50 (nM) |

| DAT | 130 ± 19 | 160 ± 12 |

| SERT | >10,000 | >10,000 |

| NET | 400 ± 60 | 500 ± 50 |

Anticancer and Antimicrobial Applications

The pyrrolidine scaffold is a common feature in many anticancer and antimicrobial agents.[7][9] For instance, novel pyrrolidine-derived thiosemicarbazones have been synthesized and shown to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them potential anticancer and antimicrobial agents.[11] Another study demonstrated that chalcone analogs incorporating pyrrolidine and nitrophenyl groups exhibit antiproliferative activity against breast cancer cell lines.[12]

Signaling Pathways and Mechanisms of Action

As exemplified by the derivative 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), compounds based on the this compound core can modulate key inflammatory signaling pathways. FPP exerts its effects by intervening in the Toll-like receptor signaling cascade, which involves two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[10] Both pathways culminate in the activation of transcription factors that drive the expression of inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of FPP on the TLR signaling pathway.

Caption: Inhibition of TLR signaling by a this compound derivative.

Conclusion

This compound is a valuable building block in medicinal chemistry. While it may primarily serve as a synthetic intermediate, the diverse and potent biological activities of its derivatives underscore the importance of this chemical scaffold. From anti-inflammatory and CNS-active agents to potential anticancer and antimicrobial compounds, the this compound core offers a versatile platform for the design and development of next-generation therapeutics. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.

References

- 1. This compound | 10220-22-1 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C10H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Reaction Mechanisms Involving 1-(4-Nitrophenyl)pyrrolidine and Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms, experimental protocols, and quantitative data related to the interaction of 1-(4-nitrophenyl)pyrrolidine with amines. The content is structured to serve as a valuable resource for professionals in chemical research and drug development, offering detailed insights into the synthesis and potential applications of the resulting compounds.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism governing the interaction between this compound and amines is nucleophilic aromatic substitution (SNAr) . In this reaction, the amine acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound. The nitro group (-NO2) at the para position is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The reaction proceeds in a stepwise manner:

-

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The reaction concludes with the departure of a leaving group, which in the case of a substitution reaction involving an amine nucleophile displacing another group on the ring would be that other group. However, if the reaction involves the amine acting on a derivative of this compound, the specific leaving group would depend on the starting material. In the context of the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine, the fluoride ion is the leaving group[1]. For reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, methanol is eliminated[2][3].

The overall rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic effects of the substituents on the aromatic ring.

Below is a diagram illustrating the proposed SNAr mechanism for the reaction of a generic amine with a this compound derivative where X is a leaving group.

Caption: Proposed SNAr mechanism.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives of this compound with amines can be adapted from established procedures for similar SNAr reactions. The following are generalized methodologies based on analogous transformations found in the literature.

General Synthesis of N-Aryl Pyrrolidines via SNAr

This protocol is adapted from the synthesis of related N-aryl-substituted azacycles.

Materials:

-

This compound derivative (e.g., 4-fluoro-1-nitrobenzene as a precursor)

-

Amine (primary or secondary)

-

Solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

-

Base (e.g., K2CO3, Et3N)

Procedure:

-

To a solution of the this compound derivative (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrolidine derivative.

Synthesis of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one Hydrochloride

A specific example of a related synthesis is that of 1-(4-Nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one hydrochloride[4]. The synthesis involves the reaction of an α-bromoketone with pyrrolidine.

Step 1: Synthesis of α-bromo-4-nitrovalerophenone

-

4'-Nitrovalerophenone is brominated selectively with bromine in the presence of a catalytic amount of aluminum trichloride to provide the α-bromoketone quantitatively. The α-bromoketone is used without further purification.

Step 2: Reaction with Pyrrolidine

-

The crude α-bromoketone is reacted with pyrrolidine at room temperature to yield 1-(4-nitrophenyl)-2-pyrrolidin-1-yl-pentan-1-one.

Step 3: Formation of the Hydrochloride Salt

-

The resulting amine is converted to its hydrochloride salt and recrystallized from ethanol/ether for biological assay.

The following diagram illustrates a general experimental workflow for the synthesis and purification of these compounds.

Caption: General experimental workflow.

Quantitative Data

Quantitative data for the reactions of this compound with amines is not extensively available in the public domain. However, data from analogous reactions provide valuable insights into expected yields and reaction conditions.

| Reactants | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and 4-methoxybenzylamine | 4-(1-((4-methoxybenzyl)amino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione | DMF | 95 | 5 | 62 | [5] |

| 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine | 2-(pyrrolidin-1-yl)-3-X-5-nitrothiophenes | Methanol | - | - | - | [3] |

| 4-fluoro-1-nitrobenzene and pyrrolidine | This compound | - | - | - | - | [1] |

Note: The table summarizes data from related reactions to provide an indication of typical reaction parameters and outcomes.

Relevance in Drug Development

Pyrrolidine-containing compounds are prevalent in medicinal chemistry and are found in numerous FDA-approved drugs[6]. The pyrrolidine scaffold is a versatile building block in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions. The nitrogen atom of the pyrrolidine ring is often a key site for substitution to modulate pharmacological activity[7].

The synthesis of novel this compound derivatives through reactions with amines can lead to the discovery of new chemical entities with potential therapeutic applications. For example, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent monoamine uptake inhibitors[4].

The logical relationship in a drug discovery context can be visualized as follows:

Caption: Drug discovery workflow.

Conclusion

The reaction between this compound and amines, proceeding primarily through a nucleophilic aromatic substitution mechanism, offers a robust pathway for the synthesis of a diverse range of substituted pyrrolidine derivatives. While direct literature on this specific reaction is sparse, analogous transformations provide a solid foundation for developing experimental protocols and predicting reaction outcomes. The resulting compounds are of significant interest to the drug development community, as the pyrrolidine scaffold is a well-established pharmacophore. Further research into these reactions is warranted to explore the full potential of the resulting chemical space for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 6. enamine.net [enamine.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Therapeutic Potential of Nitrophenyl-Pyrrolidines

A Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[1][3] The introduction of a nitrophenyl group to this scaffold has given rise to a class of compounds with a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on nitrophenyl-pyrrolidine derivatives, summarizing their biological activities, detailing key experimental protocols, and visualizing the underlying molecular mechanisms.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potent anticancer activity of N-(nitrophenyl)-l-prolinamides, a subset of nitrophenyl-pyrrolidine derivatives. These compounds have demonstrated significant inhibitory effects against a range of human cancer cell lines.

A key study synthesized a series of N-(4′-substituted phenyl)-l-prolinamides and evaluated their cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] The results, summarized in the table below, showcase the percentage of cell inhibition at a concentration of 100 µM.

| Compound | SGC7901 (Gastric) % Inhibition | HCT-116 (Colon) % Inhibition | HepG2 (Liver) % Inhibition | A549 (Lung) % Inhibition | Reference |

| 4a | - | 93.33 ± 1.36 | - | 95.41 ± 0.67 | [4] |

| 4s | - | - | - | 70.13 ± 3.41 | [4] |

| 4u | 8.02 ± 1.54 (viability) | 81.29 ± 2.32 | - | 83.36 ± 1.70 | [4] |

| 4w | 27.27 ± 2.38 (viability) | - | - | - | [4] |

| 5-Fluorouracil | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 | [4] |

Data represents mean ± standard deviation (n=3). For compounds 4u and 4w against SGC7901, the data is presented as percentage cell viability.

Notably, compound 4a exhibited superior antitumor activity against A549 and HCT-116 cell lines compared to the standard anticancer drug, 5-fluorouracil.[4] Similarly, compounds 4s and 4u also showed stronger potency against the A549 cell line.[4] These findings underscore the potential of N-(nitrophenyl)-l-prolinamides as broad-spectrum anticancer agents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, A549)

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-pyrrolidine derivatives (e.g., 100 µM) and a vehicle control (DMSO). 5-Fluorouracil can be used as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria poses a significant threat to global health.[5] Nitrophenyl-pyrrolidine derivatives have emerged as a promising class of antibacterial agents. Specifically, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(o-nitrophenyl)cycloamino-2-carboxylic acids have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5][6]

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a | Enterobacter cloacae | 15.6 | [5] |

| 3a | Staphylococcus aureus | >15.6 | [5] |

| 3c | Enterococcus faecalis | 15.6 | [5] |

| 3g | Proteus mirabilis | 15.6 | [5] |

| 4b | Staphylococcus aureus | 15.6 | [6] |

These results indicate that specific substitutions on the nitrophenyl-pyrrolidine scaffold can lead to potent antibacterial activity against various pathogenic strains.[5][6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Nitrophenyl-pyrrolidine derivatives

-

Standard antibiotics (e.g., Streptomycin, Nalidixic acid)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in a wide range of diseases. Certain nitrophenyl-pyrrolidine derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the immune response. One such compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been demonstrated to inhibit Toll-like receptor (TLR) signaling pathways.[1]

TLRs are crucial for recognizing pathogen-associated molecular patterns and initiating an innate immune response.[1] This response is mediated through two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which converge on the activation of transcription factors like NF-κB and IRF3.[1] MNP has been shown to inhibit the activation of both NF-κB and IRF3, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

References

- 1. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of 1-(4-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, synthesis, and potential biological significance of 1-(4-Nitrophenyl)pyrrolidine. The document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes the synthetic workflow and a probable associated signaling pathway.

Core Concepts and Discovery

This compound is a chemical compound that has been characterized through various analytical techniques. A key method for its preparation involves nucleophilic aromatic substitution (SNA), a fundamental reaction in organic chemistry. This process typically involves the reaction of an activated aromatic ring, in this case, a nitro-substituted benzene derivative, with a nucleophile, pyrrolidine. The electron-withdrawing nature of the nitro group facilitates the substitution of a leaving group on the aromatic ring.

Crystals of this compound have been grown and characterized using single-crystal X-ray analysis, which revealed an orthorhombic crystal system.[1] Further characterization has been performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and photoluminescence (PL) spectroscopy to identify functional groups and analyze its optical properties.[1]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and crystallographic data reported for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Melting Point | 167-169 °C |

| Boiling Point | 349.9 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

Table 2: Crystallographic Data [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 10.3270(5) Å |

| b | 9.9458(6) Å |

| c | 18.6934(12) Å |

| Z | 8 |

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on established methods for nucleophilic aromatic substitution reactions involving similar substrates.

Objective: To synthesize this compound from 1-fluoro-4-nitrobenzene and pyrrolidine.

Materials:

-

1-fluoro-4-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.

-

Add pyrrolidine (1.2 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Expected Yield: While a specific yield for this exact reaction is not cited in the provided search results, similar nucleophilic aromatic substitution reactions typically proceed in good to excellent yields (70-95%).

Visualizations

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

References

Technical Guide: Determining the Solubility of 1-(4-Nitrophenyl)pyrrolidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures for determining the solubility of the organic compound 1-(4-Nitrophenyl)pyrrolidine in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols outlined herein can be employed to generate reliable and reproducible solubility data essential for applications in chemical research and drug development.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of approximately 192.21 g/mol .[1] Its structure consists of a pyrrolidine ring attached to a phenyl group, which is substituted with a nitro group at the para position. Understanding its solubility profile is crucial for its use in synthesis, formulation, and biological assays.

Physical and Chemical Properties:

-

Molecular Formula: C₁₀H₁₂N₂O₂[1]

-

Molecular Weight: 192.21 g/mol [1]

-

Melting Point: 167-169 °C[2]

-

Appearance: Solid (at room temperature)

Theoretical Solubility Considerations

The solubility of an organic compound is governed by the principle of "like dissolves like."[3] The structure of this compound possesses both non-polar (the phenyl and pyrrolidine rings) and polar (the nitro group) characteristics. This suggests that its solubility will vary across solvents of different polarities.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar nitro group may allow for some interaction with polar solvents. However, the largely non-polar hydrocarbon backbone will likely limit its solubility in highly polar solvents like water.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar regions of the molecule suggest it will be more soluble in non-polar solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents are often effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.

Quantitative Solubility Data

| Solvent | Molar Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | 10.2 | 25 | |||

| Methanol | 6.6 | 25 | |||

| Ethanol | 5.2 | 25 | |||

| Acetone | 5.1 | 25 | |||

| Dichloromethane | 3.1 | 25 | |||

| Ethyl Acetate | 4.4 | 25 | |||

| Chloroform | 4.1 | 25 | |||

| Toluene | 2.4 | 25 | |||

| Hexane | 0.1 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | |||

| Dimethylformamide (DMF) | 6.4 | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines the shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[3]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Spatula

-

Vortex mixer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Visually inspect the vials to confirm the presence of undissolved solid at the bottom.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment, a qualitative approach can be used.[4][5]

-

Add approximately 25 mg of this compound to a test tube.[4]

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[4]

-

Observe whether the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No noticeable dissolution.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Safety Precautions

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

By following these detailed protocols, researchers can generate high-quality, reliable data on the solubility of this compound, which is essential for its effective application in scientific research and development.

References

Thermogravimetric Analysis of 1-(4-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(4-Nitrophenyl)pyrrolidine, a compound of interest in various research and development sectors. This document outlines the expected thermal behavior, a detailed experimental protocol for TGA, and a plausible thermal decomposition pathway based on established chemical principles.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[1] A typical TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system to control the environment around the sample.[2] The resulting data, often presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), provides insights into various thermal events such as desolvation, decomposition, and oxidation.

Thermal Properties of this compound

The thermal properties of crystalline this compound have been investigated using thermogravimetric and differential thermal analysis (TG/DTA).[1] While the specific quantitative data from the definitive study by Kalainathan et al. is noted in the scientific literature, the full experimental values are contained within the primary publication.[1] For the purpose of this guide, the data presentation table below is structured to accommodate these key thermal decomposition parameters.

Data Presentation

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Residual Mass (%) |

| Decomposition Step 1 | Data from primary source | Data from primary source | Data from primary source | Data from primary source |

| Final Residue | - | Data from primary source | - | Data from primary source |

Note: The specific quantitative data for the thermal decomposition of this compound is reported in "Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY)" by S. Kalainathan, et al., published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Experimental Protocol for TGA of this compound

The following is a detailed methodology for conducting the thermogravimetric analysis of this compound, based on established protocols for organic compounds.[3]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and a system for delivering a consistent inert purge gas.

3.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.[3] Alumina or platinum crucibles are commonly used.[3]

3.3. TGA Measurement Parameters

-

Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C) for a sufficient time to allow the balance to stabilize.

-

Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate. A common heating rate for such analyses is 10°C/min or 20°C/min.[4]

-

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

3.4. Data Analysis

The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the DTG curve), and the percentage of mass loss at each decomposition step. The final residual mass is also recorded.

Visualizations

4.1. TGA Experimental Workflow

The following diagram illustrates the logical workflow of a typical TGA experiment.

4.2. Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process. The initial decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. Based on the known thermal behavior of nitroaromatic compounds and pyrrolidine derivatives, a plausible decomposition pathway is proposed below.

Discussion of Decomposition

The decomposition of this compound likely begins with either the homolytic cleavage of the C-NO2 bond, a common initial step for nitroaromatic compounds, or the opening of the pyrrolidine ring. The C-NO2 bond scission would lead to the formation of a nitrophenyl radical and a pyrrolidinyl radical, along with the release of nitrogen oxides. The pyrrolidine ring can undergo thermal fragmentation to produce smaller, volatile hydrocarbon and nitrogen-containing species. These initial decomposition products would then undergo further reactions, leading to the formation of a complex mixture of volatile organic compounds and a final carbonaceous residue at higher temperatures.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While the specific quantitative data is dependent on the primary literature, the provided experimental protocol and hypothesized decomposition pathway offer a solid foundation for researchers and scientists working with this compound. The use of TGA is crucial for elucidating the thermal stability and degradation profile of this compound, which is essential information for its handling, storage, and application in various fields, including drug development.

References

- 1. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Supramolecular Architecture and Non-Covalent Interactions in Nitrophenyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of supramolecular chemistry offers profound insights into the design and function of molecular systems, with nitrophenyl derivatives emerging as a class of compounds exhibiting a rich diversity of non-covalent interactions. This technical guide provides a comprehensive overview of the supramolecular architecture of these derivatives, with a focus on the fundamental non-covalent forces that govern their self-assembly. Detailed experimental protocols for the synthesis, crystallographic analysis, and spectroscopic investigation of nitrophenyl compounds are presented, alongside computational methods for the quantification of interaction energies. Quantitative data on various non-covalent interactions, including hydrogen bonds, π-π stacking, C-H···π interactions, and halogen bonds, are systematically tabulated to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate experimental workflows and the hierarchical nature of non-covalent interactions, offering a valuable resource for researchers in materials science, crystal engineering, and drug development.

Introduction to Supramolecular Chemistry of Nitrophenyl Derivatives

Nitrophenyl derivatives are organic compounds containing one or more nitro (–NO₂) groups attached to a phenyl ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, creating regions of positive and negative electrostatic potential. This electronic landscape is the primary driver for a variety of specific and directional non-covalent interactions, which dictate the assembly of these molecules into well-defined supramolecular architectures in the solid state.

The study of these interactions is paramount for the rational design of functional materials with tailored properties, including nonlinear optical materials, explosives, and pharmaceutical cocrystals. In the context of drug development, understanding and controlling non-covalent interactions is crucial for predicting and optimizing drug-receptor binding, solubility, and bioavailability.

This guide will delve into the key non-covalent interactions observed in nitrophenyl derivatives, providing both the theoretical framework and practical methodologies for their investigation.

Key Non-Covalent Interactions in Nitrophenyl Derivatives

The supramolecular structures of nitrophenyl derivatives are predominantly governed by a combination of the following non-covalent interactions:

-

Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This leads to the formation of a wide array of hydrogen bonding motifs, including N-H···O, O-H···O, and C-H···O interactions. These bonds play a crucial role in stabilizing crystal packing. For instance, in the crystal structure of 4-nitrophenol, strong O-H···O hydrogen bonds link the molecules into chains.[1]

-

π-π Stacking Interactions: The electron-deficient nature of the nitrophenyl ring facilitates π-π stacking interactions with electron-rich aromatic systems. These interactions are characterized by the face-to-face or offset arrangement of aromatic rings and are critical in the formation of columnar or layered structures.

-

C-H···π Interactions: The acidic C-H bonds of the aromatic ring can act as hydrogen bond donors to the π-system of an adjacent nitrophenyl ring. These interactions, although weaker than conventional hydrogen bonds, are ubiquitous in organic crystals and contribute significantly to the overall stability of the supramolecular assembly.

-

Halogen Bonding: In nitrophenyl derivatives containing halogen substituents, the electrophilic region on the halogen atom (σ-hole) can interact with the nucleophilic oxygen atoms of the nitro group or other Lewis basic sites. The directionality and strength of halogen bonds make them a powerful tool in crystal engineering.

-

Nitro···π and Nitro···Nitro Interactions: The nitro group itself can participate in specific interactions. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact with electron-rich π-systems. Additionally, attractive interactions between the positive nitrogen and negative oxygen atoms of adjacent nitro groups contribute to the packing of nitroaromatic compounds.[1]

Quantitative Analysis of Non-Covalent Interactions

The precise characterization of supramolecular architectures relies on the quantitative analysis of the geometric and energetic parameters of the non-covalent interactions. This data is primarily obtained from single-crystal X-ray diffraction studies and computational chemistry.

Table 1: Hydrogen Bonding Geometry in Selected Nitrophenyl Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | CSD Refcode |

| 4-Nitrophenol | O-H···O | 0.84 | 1.88 | 2.72 | 175 | AWEVUV[1] |

| 2-Amino-5-nitrobenzophenone | N-H···O | 0.86 | 2.24 | 3.06 | 159 | - |

| Bis(2-nitrophenyl) sulphide | C-H···O | 0.93 | 2.45 | 3.36 | 166 | - |

Table 2: π-π Stacking Parameters in Selected Nitrophenyl Derivatives

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | CSD Refcode |

| 1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadiene | nitrophenyl-phenyl | 3.85 | 0.0 | 25.4 | - |

| - | phenyl-phenyl | 3.78 | 0.0 | 22.1 | - |

Table 3: C-H···π Interaction Geometry in Selected Nitrophenyl Derivatives

| Compound | C-H···Cg (π-ring) | H···Cg (Å) | C-H···Cg (°) | CSD Refcode |

| 5-(4-methoxyphenyl)-1-phenylpent-4-ene-1,3-dione | C-H···phenyl | 2.85 | 145 | - |

Table 4: Halogen Bonding Parameters in Selected Nitrophenyl Derivatives

| Compound | Donor-X···Acceptor | X···A (Å) | C-X···A (°) | CSD Refcode |

| 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine | C-Br···N | 2.93 | 175.4 | BUKJOG16[2] |

| 1,3,5-trifluoro-2,4,6-triiodobenzene with 4-nitropyridine N-oxide | C-I···O | 2.78 | 176.2 | - |

Note: The data in the tables are illustrative and have been compiled from various sources. For comprehensive and specific data, a thorough search of the Cambridge Structural Database (CSD) is recommended.

Experimental Protocols

Synthesis of Nitrophenyl Derivatives

The synthesis of nitrophenyl derivatives can be achieved through various organic reactions. Below are general protocols for the synthesis of a 2,4-dinitrophenylhydrazone and a p-nitrophenyl ester.

Protocol 4.1.1: Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone

-

Reagent Preparation: Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Cautiously add 0.5 mL of concentrated sulfuric acid. If the solution is not clear, warm it gently to dissolve the solid.

-

Reaction: In a separate container, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.

-

Precipitation: Add the 2,4-dinitrophenylhydrazine solution to the cyclohexanone solution. The 2,4-dinitrophenylhydrazone derivative will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Hirsch funnel.

-

Recrystallization: Recrystallize the crude product from methanol or ethanol to obtain pure crystals.

-

Characterization: Determine the melting point of the purified crystals and compare it with the literature value for confirmation.[3]

Protocol 4.1.2: Synthesis of p-Nitrophenyl Butyrate

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyric acid (1 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 5 mol%) in 10 mL of dry dichloromethane (CH₂Cl₂).

-

Activation: Cool the mixture to 0 °C in an ice bath and stir vigorously for 30 minutes.

-

Esterification: In a separate flask, dissolve 4-nitrophenol (3 mmol) in 4 mL of dry CH₂Cl₂. Add this solution dropwise to the reaction mixture.

-

Reaction Completion: Allow the reaction to stir for 6 hours at room temperature.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the pure p-nitrophenyl butyrate.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular distances.

Protocol 4.2.1: Crystal Growth and Mounting

-

Crystal Growth: High-quality single crystals are essential for successful SC-XRD analysis. Slow evaporation of a saturated solution of the purified nitrophenyl derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is a common method. Other techniques include slow cooling of a saturated solution and vapor diffusion.[5]

-

Crystal Selection: Under a microscope, select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.4 mm.

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

Protocol 4.2.2: Data Collection and Structure Refinement

-

Data Collection: Mount the goniometer head on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[6][7]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure, typically with software like SHELXL. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[3][8][9][10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.

Protocol 4.3.1: Generating Hirshfeld Surfaces with CrystalExplorer

-

Input: Start with a Crystallographic Information File (CIF) obtained from SC-XRD.

-

Software: Open the CIF file in the CrystalExplorer software.[6][11][12][13][14][15]

-

Surface Generation: Select the molecule of interest and generate the Hirshfeld surface.

-

Property Mapping: Map various properties onto the surface to visualize different aspects of the intermolecular interactions. Common properties include:

-

d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

-

Shape Index and Curvedness: These properties reveal the shape of the surface and can identify π-π stacking interactions.

-

-

2D Fingerprint Plots: Generate 2D fingerprint plots, which summarize the intermolecular contacts in a histogram format, allowing for a quantitative comparison of the types of interactions present in different crystal structures.

NMR Spectroscopy for Studying Non-Covalent Interactions

NMR spectroscopy is a versatile technique for studying non-covalent interactions in solution.

Protocol 4.4.1: NMR Titration for Hydrogen Bond Analysis

-

Sample Preparation: Prepare a solution of the nitrophenyl derivative (the host) at a constant concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Titration: Prepare a stock solution of a hydrogen-bonding partner (the guest) in the same solvent.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the host solution. Then, incrementally add small aliquots of the guest solution to the NMR tube, acquiring a spectrum after each addition.

-

Data Analysis: Monitor the chemical shift changes of the protons involved in the hydrogen bond. The data can be fitted to a binding isotherm to determine the association constant (Kₐ) of the hydrogen-bonded complex.[5][16][17][18][19]

Computational Modeling of Non-Covalent Interactions

Computational chemistry provides a powerful means to quantify the energetics of non-covalent interactions and to gain deeper insights into the nature of these forces.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

Protocol 5.1.1: Interaction Energy Calculation with Gaussian

-

Input Structures: Create input files for the individual monomers (the nitrophenyl derivative and its interacting partner) and the complex in their optimized geometries.

-

Calculation Setup: In the Gaussian input file, specify the following:

-

Method: A functional suitable for non-covalent interactions, such as ωB97X-D or M06-2X.

-

Basis Set: A basis set that includes diffuse and polarization functions, such as 6-311++G(d,p) or aug-cc-pVTZ.

-

Keywords: Use the Opt keyword for geometry optimization and Freq for frequency calculations to confirm that the optimized structures are true minima.

-

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries of the monomers and the complex.

-

Interaction Energy: The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_monomer1 + E_monomer2) A correction for the basis set superposition error (BSSE) should be applied for more accurate results.[4][20][21][22][23][24][25]

PIXEL Calculations

The PIXEL method provides a semi-empirical approach to calculate intermolecular interaction energies, partitioning them into coulombic, polarization, dispersion, and repulsion terms.

Protocol 5.2.1: PIXEL Calculation for Intermolecular Interaction Energy

-

Input: A CIF file of the crystal structure is required.

-

Electron Density Calculation: The molecular electron density is typically calculated at the MP2/6-31G(d,p) level of theory using a quantum chemistry program like Gaussian.

-

PIXEL Calculation: The PIXEL program uses the calculated electron density to compute the interaction energies between molecular pairs in the crystal lattice. This allows for a detailed analysis of the contributions of different energy components to the overall stability of the crystal packing.[9][11][19][24][26][27][28][29]

Visualization of Workflows and Relationships

Graphical representations can greatly aid in understanding the complex workflows and relationships in the study of supramolecular chemistry.

Diagram 6.1: General Experimental Workflow

Diagram 6.2: Hierarchy of Non-Covalent Interactions

Conclusion

The study of supramolecular architecture and non-covalent interactions in nitrophenyl derivatives is a vibrant and essential area of chemical research. The predictable and tunable nature of these interactions makes nitrophenyl derivatives valuable building blocks for the construction of novel functional materials and for understanding complex biological processes. This technical guide has provided a foundational overview of the key concepts, experimental techniques, and computational methods employed in this field. By following the detailed protocols and utilizing the tabulated quantitative data, researchers can effectively design, synthesize, and characterize new nitrophenyl-based supramolecular systems with desired properties, paving the way for advancements in materials science and drug discovery.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. scribd.com [scribd.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. scispace.com [scispace.com]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. ccpn.ac.uk [ccpn.ac.uk]

- 18. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. medium.com [medium.com]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. crystalexplorer.net [crystalexplorer.net]

- 28. journals.iucr.org [journals.iucr.org]

- 29. researchgate.net [researchgate.net]

The Dual Nature of the Pyrrolidine Ring: An In-depth Technical Guide to its Basicity and Nucleophilicity in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a ubiquitous and versatile scaffold in organic chemistry and medicinal chemistry. Its unique structural and electronic properties confer upon it a dual role as both a potent base and a highly effective nucleophile, making it a valuable tool in a vast array of organic transformations. This technical guide provides a comprehensive overview of the basicity and nucleophilicity of the pyrrolidine ring, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization of its catalytic activity. The strategic application of pyrrolidine and its derivatives is of paramount importance in the design and synthesis of novel therapeutics and complex organic molecules.[1][2][3]

Quantitative Analysis of Basicity and Nucleophilicity

The reactivity of the pyrrolidine ring is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is responsible for both its ability to accept a proton (basicity) and its capacity to attack electron-deficient centers (nucleophilicity).

Basicity of the Pyrrolidine Ring

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. Pyrrolidine is a significantly stronger base than its aromatic counterpart, pyrrole, where the nitrogen lone pair is delocalized within the aromatic system.[4][5] Compared to other cyclic secondary amines, pyrrolidine exhibits a slightly higher basicity than piperidine.[6][7][8] This subtle difference can be attributed to the conformational changes upon protonation; the protonated form of pyrrolidine is stabilized by achieving a more staggered conformation of the C-H bonds, which is less pronounced in the neutral form.[6]

| Compound | pKa of Conjugate Acid (pKaH) | Solvent |

| Pyrrolidine | 11.31[9] | Water |

| Pyrrolidine | ~11.27[10] | Not Specified |

| Piperidine | ~11.22[6] | Not Specified |

| Azetidine | - | - |

| Pyrrole | ~0.4[4] | Not Specified |

Table 1: Comparison of the pKa values of the conjugate acids of pyrrolidine and related compounds.

Nucleophilicity of the Pyrrolidine Ring

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile.[11][12] Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles.[13][14] The nucleophilicity of a species is characterized by the solvent-dependent nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (sN).[15][16] Pyrrolidine is a potent nucleophile, readily participating in a variety of reactions, including nucleophilic substitution and addition.[10][17] Its nucleophilicity is influenced by the solvent, with protic solvents capable of hydrogen bonding to the nitrogen lone pair generally reducing its nucleophilic strength.[1][18]

| Solvent System (% CH3CN in CH3OH) | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) |

| 100% CH3OH | 15.72 | - |

| 20% CH3CN in CH3OH | 16.33 | - |

| 40% CH3CN in CH3OH | 16.94 | - |

| 60% CH3CN in CH3OH | 17.55 | - |

| 80% CH3CN in CH3OH | 18.01 | - |

| 100% CH3CN | 18.32 | - |

| 100% CH3CN (updated value) | 18.64 | 0.60 |